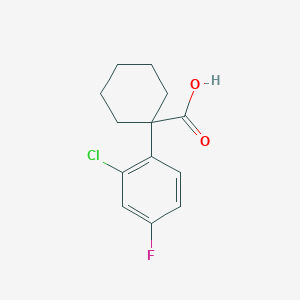

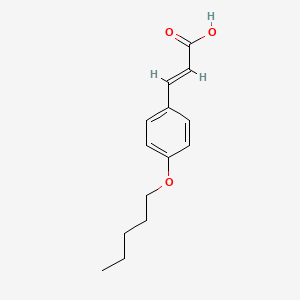

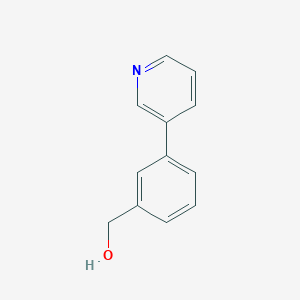

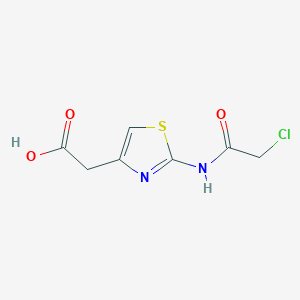

![molecular formula C12H8F3NO2 B1597040 1-{3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-yl}ethan-1-one CAS No. 264616-44-6](/img/structure/B1597040.png)

1-{3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-yl}ethan-1-one

Übersicht

Beschreibung

1-{3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-yl}ethan-1-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as TFE or trifluoroacetylacetone and has a molecular weight of 239.20 g/mol. TFE is a yellow crystalline powder that is soluble in most organic solvents and has a melting point of 61-62°C.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Analysis

1-{3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-yl}ethan-1-one has been studied in the context of chemical synthesis, where its derivatives are utilized for various chemical reactions and structural analyses. For instance, compounds synthesized through one-pot strategies involving triazoles have been characterized by techniques like FT-IR, NMR spectroscopy, and single crystal X-ray diffraction analyses. These compounds exhibit structural stability facilitated by weak intermolecular hydrogen bonding, and their electronic properties are investigated using density functional theory (DFT) calculations to understand their stability and reactivity (Ahmed et al., 2016).

Catalytic and Antimicrobial Applications

The application of this compound derivatives in catalysis has been explored. Ruthenium(II) complexes of triazole-based ligands synthesized through click reactions have been studied for their catalytic oxidation of alcohols and transfer hydrogenation of ketones. These complexes show a pseudo-octahedral arrangement and demonstrate the influence of ligand structure on catalytic efficiency (Saleem et al., 2013).

Additionally, triazole derivatives have been evaluated as potential antimicrobial agents against various bacterial and fungal strains, showcasing moderate to good activity. This indicates the potential of these compounds in developing new antimicrobial agents with specific properties (Jadhav et al., 2017).

Corrosion Inhibition

In the field of materials science, the triazole derivatives have been applied as corrosion inhibitors for mild steel in corrosive environments. Studies demonstrate that these inhibitors significantly enhance the corrosion resistance of mild steel, providing a promising approach for protecting metal surfaces in acidic media. The efficiency of these inhibitors is supported by both experimental data and theoretical DFT calculations (Jawad et al., 2020).

Antifungal and Anticancer Research

The synthesis of new 1,2,4-triazoles with difluoro(heteroaryl)methyl moieties has led to compounds with significant antifungal activities, highlighting their potential as leads for developing new antifungal drugs. These compounds, upon structural modification, could offer improved therapeutic options for treating fungal infections (Eto et al., 2000).

Furthermore, triazole phenyl methanones synthesized from substituted anilines have been evaluated for their biological activities, including antimicrobial, antioxidant, and anticancer effects. This research suggests that triazole derivatives could serve as versatile scaffolds for the development of new therapeutic agents with broad biological activities (Sonawane & Sagare, 2023).

Wirkmechanismus

Target of Action

A structurally similar compound, 1-phenethyl-3-[3-(trifluoromethyl)phenyl]thiourea (y21), has been shown to exhibit high gibberellin-like activity . Gibberellins are plant hormones that regulate growth and influence various developmental processes, including stem elongation, germination, and flowering .

Mode of Action

The structurally similar compound y21 has been shown to interact with the gibberellin insensitive dwarf1 (gid1) receptor, forming hydrogen bonds with residues phe238 and ser191 . This interaction results in stronger binding with GID1 than Y21, suggesting a similar mode of action for 1-{3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-yl}ethan-1-one.

Biochemical Pathways

Given its structural similarity to y21, it may influence the gibberellin signaling pathway, which plays a crucial role in plant growth and development .

Pharmacokinetics

The molecular weight of the compound is 23221 , which is within the optimal range for oral bioavailability in drug design

Result of Action

A structurally similar compound, y21, has been shown to promote arabidopsis thaliana hypocotyl elongation and rice germination . This suggests that this compound may have similar effects.

Eigenschaften

IUPAC Name |

1-[3-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO2/c1-7(17)11-6-10(16-18-11)8-3-2-4-9(5-8)12(13,14)15/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHDZGWUYNWWHGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=NO1)C2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372189 | |

| Record name | 1-{3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-yl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

264616-44-6 | |

| Record name | 1-{3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-yl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

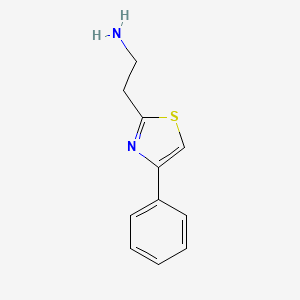

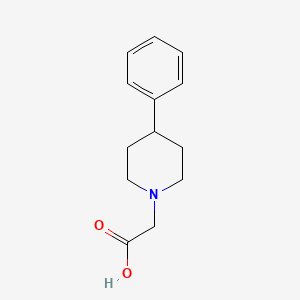

![1-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrrole-2,5-dione](/img/structure/B1596967.png)